![molecular formula C15H15BrO2 B5810364 {3-bromo-4-[(4-methylbenzyl)oxy]phenyl}methanol](/img/structure/B5810364.png)
{3-bromo-4-[(4-methylbenzyl)oxy]phenyl}methanol
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Overview
Description
{3-bromo-4-[(4-methylbenzyl)oxy]phenyl}methanol, also known as BMMP, is a chemical compound with a molecular formula of C15H15BrO2. It is a white solid that is soluble in organic solvents. BMMP has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. In
Scientific Research Applications
{3-bromo-4-[(4-methylbenzyl)oxy]phenyl}methanol has been studied for its potential applications in medicine, particularly in the treatment of cancer. Research has shown that {3-bromo-4-[(4-methylbenzyl)oxy]phenyl}methanol has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain pests.
Mechanism of Action
The exact mechanism of action of {3-bromo-4-[(4-methylbenzyl)oxy]phenyl}methanol is not fully understood. However, studies have shown that it may inhibit the activity of enzymes involved in cancer cell growth and proliferation. It may also disrupt the cell cycle and induce apoptosis, or programmed cell death.
Biochemical and Physiological Effects
{3-bromo-4-[(4-methylbenzyl)oxy]phenyl}methanol has been shown to have a low toxicity profile in animal studies. It has been found to be metabolized and eliminated from the body relatively quickly. However, more research is needed to fully understand its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
One advantage of {3-bromo-4-[(4-methylbenzyl)oxy]phenyl}methanol is its potential as a cancer treatment. It has been shown to have anti-cancer properties and may be effective in inhibiting the growth of cancer cells. However, more research is needed to determine its efficacy and safety for human use. One limitation of {3-bromo-4-[(4-methylbenzyl)oxy]phenyl}methanol is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Future Directions
There are several potential future directions for research on {3-bromo-4-[(4-methylbenzyl)oxy]phenyl}methanol. One area of interest is its potential as a cancer treatment. Further studies are needed to determine its efficacy and safety for this application. Another area of interest is its potential as a pesticide. Research is needed to determine its effectiveness in controlling pests and its potential impact on the environment. Additionally, {3-bromo-4-[(4-methylbenzyl)oxy]phenyl}methanol may have potential applications in material science, such as in the development of new polymers or coatings. Further research is needed to explore these potential applications.
Synthesis Methods
{3-bromo-4-[(4-methylbenzyl)oxy]phenyl}methanol can be synthesized through a multi-step process involving the reaction of 3-bromo-4-hydroxybenzaldehyde with 4-methylbenzyl alcohol in the presence of a base catalyst. The resulting intermediate is then subjected to a reduction reaction using a reducing agent such as sodium borohydride to yield {3-bromo-4-[(4-methylbenzyl)oxy]phenyl}methanol.
properties
IUPAC Name |
[3-bromo-4-[(4-methylphenyl)methoxy]phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO2/c1-11-2-4-12(5-3-11)10-18-15-7-6-13(9-17)8-14(15)16/h2-8,17H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCZFIXMMIFFMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)CO)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0090310.P001 |
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